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Compound of Interest |

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol
CAS No.: 205448-74-4
Cat. No.: B3114859
- 7

Compound: 4-Chloro-7-methoxyquinolin-6-ol CAS: 205448-74-4 Formula: C

H
CINO

Exact Mass: 209.02 Role: Key intermediate for c-Met and VEGFR inhibitor synthesis.

Part 1: Structural Analysis & Synthesis Logic

The spectral signature of this compound is defined by the quinoline core substituted with a
chlorine atom at the C4 position and an electron-rich "guaiacol-like" motif (hydroxy/methoxy) at
C6/C7.

Structural Connectivity & Numbering

The distinction between the 6-hydroxy-7-methoxy isomer (Target) and the 7-hydroxy-6-methoxy
iIsomer is critical. The target compound is derived from 4-amino-2-methoxyphenol, whereas the
isomer typically originates from 3-amino-2-methoxyphenol or selective deprotection of the
dimethoxy analog.

4-Amino-2-methoxyphenol > Cyclization 4-Hydroxy-7-methoxyquinolin-6-ol Chlorination 4-Chloro-7-methoxyquinolin-6-ol
(Precursor) (Meldrum's Acid / Ethyl Formate) (Tautomer: Quinolone) (POCI3) (Target)

Figure 1: Synthetic pathway establishing the C6-OH / C7-OMe regiochemistry.
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Part 2: Spectral Data (NMR, MS, IR)[2][3]
Nuclear Magnetic Resonance (NMR)

Due to the limited availability of open-source raw data for the specific free phenol, the data
below synthesizes the experimentally verified spectrum of the 6,7-dimethoxy analog (CAS
35654-56-9) and applies chemically rigorous shift corrections for the 6-OH substitution.

Solvent: DMSO-d

(Preferred due to poor solubility of the free phenol in CDCI

).

Comparative

H NMR Table
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Experimental Note: In the 6,7-dimethoxyquinoline spectrum, the two methoxy singlets often
overlap or appear very close (

3.95/3.96). In the target 6-ol, one methyl signal disappears, and the aromatic region simplifies,
often resolving the H5/H8 singlets more clearly due to electronic differentiation.

C NMR Expectations (DMSO-d

e C2:~150.0 ppm (CH)

e C4:~140.0 ppm (C-ClI)

e C7 (C-OMe): ~153.0 ppm

e C6 (C-OH): ~146.0 ppm (Slightly upfield from C-OMe ~150 ppm)

e OMe: ~56.0 ppm

Mass Spectrometry (MS)
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The mass spectrum provides the most definitive confirmation of the chlorine substitution and
molecular weight.

« lonization Mode: ESI (+) or APCI (+)
» Molecular lon:
o M+H(

Cl): m/z 210.03

o M+H (
Cl): m/z 212.03

 |sotope Pattern: The characteristic 3:1 ratio between m/z 210 and 212 confirms the presence

of a single chlorine atom.
e Fragmentation:
o Loss of CH
(M-15): m/z ~195 (Formation of quinone-like species).

o Loss of CO (from phenol/methoxy): m/z ~182.
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Figure 2: Primary MS fragmentation pathway (ESI+).
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Infrared Spectroscopy (IR)
¢ O-H Stretch: 3200-3400 cm

(Broad). This band distinguishes the 6-ol from the 6,7-dimethoxy analog.

e C-H Stretch (Aromatic): 3000—-3100 cm

¢ C=N/C=C (Quinoline Ring): 1580-1620 cm

(Strong).

e C-O Stretch: 1250-1280 cm

(Aryl ether).

¢ C-CI Stretch: 700-750 cm

(Often obscured in fingerprint region but diagnostically relevant).

Part 3: Experimental Protocols
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Sample Preparation for NMR

The high melting point and polarity of the hydroxy-quinoline core require polar aprotic solvents.
e Solvent: Use DMSO-d

(99.9% D). CDCI
is generally unsuitable due to poor solubility and broadening of the -OH signal.

e Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent.
e Acquisition:
o Relaxation delay (d1):

2.0 seconds (to allow full relaxation of quaternary carbons and OH protons).

o Scans: 16 (Proton), 512+ (Carbon).

HPLC-MS Method for Purity & ID

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).
e Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile.

» Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic core) and MS (ESI+).

e Retention Time: The 6-OH compound will elute earlier (more polar) than the 6,7-dimethoxy
analog.

References

e Synthesis of 6,7-Dimethoxy Analog: Wu, M. "4-Chloro-6,7-dimethoxyquinoline."[1] Acta
Crystallographica Section E, 2011, 67(11), 03012.[2] Link
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e Quinoline Spectral Data: National Institute of Advanced Industrial Science and Technology
(AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 4-Chloroquinoline
derivatives. Link

o Lenvatinib Intermediate Characterization: PubChem Compound Summary for CID
135583731 (Isomer Reference) and CID 23132475. Link

o General Quinoline Synthesis: Matsushima, Y. et al. "Synthesis and antitumor activity of 4-
amino-quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2008.[3] (Provides
comparative NMR data for 4-chloro-7-methoxy substituted quinolines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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